![molecular formula C16H23N3O4S B7709697 N-butyl-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide](/img/structure/B7709697.png)
N-butyl-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide
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Overview
Description
N-butyl-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide, also known as KAB-8, is a sulfonamide derivative that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has shown promising results in various studies, and its synthesis method, mechanism of action, and biochemical and physiological effects have been extensively investigated. In
Mechanism of Action
The mechanism of action of N-butyl-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide is still not fully understood, but it is believed to act through various pathways. In the study by Li et al., N-butyl-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide was found to induce apoptosis by activating the caspase pathway and downregulating the expression of anti-apoptotic proteins. In the study by Zhang et al., N-butyl-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide was found to reduce oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
N-butyl-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide has been shown to have various biochemical and physiological effects. In the study by Li et al., N-butyl-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide was found to inhibit cell proliferation and induce apoptosis in human hepatocellular carcinoma cells. In the study by Zhang et al., N-butyl-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide was found to improve cognitive function and reduce oxidative stress and inflammation in a mouse model of Alzheimer's disease. Additionally, N-butyl-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide has been shown to reduce inflammation in a mouse model of acute lung injury.
Advantages and Limitations for Lab Experiments
One advantage of N-butyl-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide is its potential application in the treatment of various diseases. Its synthesis method is also relatively simple and can be easily scaled up for large-scale production. However, one limitation of N-butyl-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several potential future directions for research on N-butyl-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide. One area of interest is its potential application in the treatment of cancer, Alzheimer's disease, and inflammation. More research is also needed to fully understand its mechanism of action and potential side effects. Additionally, modifications to the structure of N-butyl-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide may improve its solubility in water and enhance its therapeutic potential.
Synthesis Methods
The synthesis of N-butyl-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide involves the reaction of N-butyl-4-methoxybenzenesulfonamide with 3-isopropyl-1,2,4-oxadiazole-5-carboxylic acid in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide. The reaction yields a white solid that is purified through column chromatography. The purity of the compound is confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
N-butyl-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide has been studied for its potential application in the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation. In a study conducted by Li et al., N-butyl-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide was found to inhibit the growth of human hepatocellular carcinoma cells by inducing apoptosis and cell cycle arrest. Another study by Zhang et al. showed that N-butyl-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide has neuroprotective effects and can improve cognitive function in a mouse model of Alzheimer's disease. Additionally, N-butyl-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide has been shown to have anti-inflammatory properties and can reduce inflammation in a mouse model of acute lung injury.
properties
IUPAC Name |
N-butyl-4-methoxy-3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c1-5-6-9-17-24(20,21)12-7-8-14(22-4)13(10-12)16-18-15(11(2)3)19-23-16/h7-8,10-11,17H,5-6,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPRQKWBCJUORV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC(=C(C=C1)OC)C2=NC(=NO2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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